molecular formula C10H10ClN3S B1273862 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 26029-13-0

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1273862
CAS No.: 26029-13-0
M. Wt: 239.73 g/mol
InChI Key: GTLAVOKFTAGRKS-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

5-(2-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a 1,2,4-triazole core with three distinct substituents:

  • 2-Chlorophenyl group at position 5
  • Ethyl group at the N-4 position
  • Thiol (-SH) group at position 3

Its IUPAC name reflects this substitution pattern: 3-(2-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione , acknowledging the tautomeric equilibrium between thiol and thione forms. The molecular formula is C₁₀H₁₀ClN₃S , with a molecular weight of 239.73 g/mol . Key spectral data include:

  • ¹H NMR : Signals at δ 1.19 ppm (ethyl CH₃), 4.11 ppm (ethyl CH₂), and aromatic protons at δ 7.2–7.6 ppm.
  • ¹³C NMR : Triazole carbons at 154–166 ppm, with thione carbon at 166.60 ppm.

Table 1: Structural and Physicochemical Properties

Property Value/Description
Molecular Formula C₁₀H₁₀ClN₃S
Molecular Weight 239.73 g/mol
Tautomeric Forms Thiol (SH) ↔ Thione (=S)
SMILES CCN1C(=NNC1=S)C2=CC=CC=C2Cl
CAS Registry Number 26029-13-0

The planar triazole ring facilitates π-π stacking interactions, while the 2-chlorophenyl group introduces steric hindrance and electronic effects critical for biological activity.

Historical Development of Triazole-Thiol Derivatives

The synthesis of 1,2,4-triazoles dates to 1885, when Bladin first reported their preparation via condensation reactions. Triazole-thiol derivatives gained prominence in the 20th century due to their pharmacological potential:

  • 1940s–1980s : Early studies focused on antifungal applications, leading to fluconazole (1990) and itraconazole (1992), which inhibit fungal cytochrome P450 enzymes.
  • 2000s–Present : Modified triazole-thiols, including 5-(2-chlorophenyl)-4-ethyl derivatives, were explored for enhanced bioactivity. For example, hydrazone-functionalized analogs showed cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cancer cells.

Key Milestones :

  • 1885 : Bladin synthesizes 1,2,4-triazole.
  • 1944 : Discovery of azole antifungals.
  • 2022 : Hydrazone derivatives of 1,2,4-triazole-3-thiols demonstrate IC₅₀ values <10 μM in 3D cancer models.

Positional Isomerism in 1,2,4-Triazole Systems

Positional isomerism profoundly affects the chemical and biological properties of triazole derivatives:

Tautomeric Isomerism

1,2,4-Triazoles exist in two tautomeric forms:

  • 1H-Tautomer : Proton at N-1.
  • 4H-Tautomer : Proton at N-4.
    The 4H-form dominates in 5-(2-chlorophenyl)-4-ethyl derivatives due to stabilization by the ethyl group.

Substituent Position Effects

  • 2-Chlorophenyl vs. 3-Chlorophenyl :

    • 2-Chloro : Enhanced steric hindrance reduces enzymatic degradation.
    • 3-Chloro : Altered electronic distribution decreases antifungal potency.
  • Ethyl vs. Methyl at N-4 :

    • Ethyl groups improve lipophilicity, enhancing membrane permeability.

Table 2: Comparative Properties of Positional Isomers

Compound Melting Point (°C) Antifungal MIC (μg/mL)
5-(2-Chlorophenyl)-4-ethyl derivative 119–121 0.5–2.0
5-(3-Chlorophenyl)-4-ethyl derivative 105–107 4.0–8.0
5-(2,4-Dichlorophenyl)-4-ethyl analog 132–134 0.25–1.0

These structural nuances underscore the importance of precise synthetic control in triazole chemistry.

Properties

IUPAC Name

3-(2-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLAVOKFTAGRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384682
Record name 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26029-13-0
Record name 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The synthesis of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically begins with the cyclization of thiosemicarbazide precursors. A common approach involves reacting 2-chlorobenzoyl hydrazine with ethyl hydrazinecarbothioamide in the presence of a base such as sodium ethoxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution and subsequent intramolecular cyclization to form the triazole ring.

Key steps include:

  • Reagent selection : Sodium hydroxide (1.5 equivalents) in ethanol under reflux (85°C for 3–4 hours) optimizes cyclization efficiency.
  • Purification : Crude products are purified via recrystallization in ethanol or methanol, achieving yields of 65–78%.

High-Pressure Synthesis Using Formic Esters and Ammonium Salts

A patent-published method employs methyl formate and ammonium chloride under high-pressure conditions to streamline the synthesis:

  • Reaction setup : Methyl formate (4.0–6.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (1.3–2.0 kg) are heated in a sealed reactor at 120–130°C for 1–1.5 hours.
  • Byproduct removal : Methanol is evaporated using waste heat, yielding a white intermediate.
  • Cyclization : The intermediate is refluxed in ethanol, followed by filtration and crystallization to isolate the product.

Yield : 85–94% (based on hydrazine hydrate).

Thiosemicarbazide Intermediate Route

Another method involves synthesizing S-substituted thiosemicarbazides as intermediates:

  • Thiosemicarbazide formation : 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione reacts with ethyl chloroacetate in dimethylformamide (DMF) to form an ethyl ester intermediate.
  • Hydrazide generation : The ester intermediate is treated with hydrazine hydrate in isopropanol at 60°C.
  • Cyclization : The hydrazide undergoes base-mediated cyclization (1M NaOH in ethanol) at 85°C to yield the final product.

Key data :

  • Purity: >95% (confirmed via HPLC).
  • Reaction time: 3–4 hours.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:

  • Temperature control : Maintained at 70–80°C to balance reaction rate and selectivity.
  • Solvent optimization : Ethanol or PEG-400 reduces side reactions (byproduct yield <5%).
  • Catalyst use : Bleaching earth clay (pH 12.5) improves reaction kinetics.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Purity Scalability Source
Cyclization NaOH, ethanol, 85°C, 3–4 hrs 65–78% >95% Moderate
High-pressure Methyl formate, NH₄Cl, 120–130°C, 1–1.5 hrs 85–94% 90–95% High
Thiosemicarbazide DMF, hydrazine hydrate, 60°C 70–80% 92–95% Low

Mechanistic Insights

The formation of this compound proceeds through:

  • Formamide generation : Methyl formate hydrolyzes to formic acid, which reacts with ammonia (from ammonium salt decomposition) to yield formamide.
  • Condensation : Formamide reacts with hydrazine hydrate to form a thiosemicarbazide intermediate.
  • Cyclization : Base-mediated elimination of water closes the triazole ring.

Purification and Characterization

  • Recrystallization : Ethanol or methanol recrystallization achieves >95% purity.
  • Spectroscopic validation :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), ethyl CH₂ (δ 1.2–1.5 ppm).
    • IR : S-H stretch (~2550 cm⁻¹), triazole ring vibrations (1500–1600 cm⁻¹).
    • Elemental analysis : C, H, N, S content within 0.3% of theoretical values.

Challenges and Mitigation Strategies

  • Byproduct formation : Controlled by optimizing temperature and solvent polarity.
  • Low yields in traditional methods : Addressed via high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted phenyl-triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the primary applications of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is its use as an antifungal agent. Triazole derivatives are known for their effectiveness against a range of fungal pathogens. Studies have shown that this compound exhibits significant antifungal activity against species such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Efficacy
A research study evaluated the antifungal properties of various triazole compounds, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Pharmacological Properties
The compound's pharmacological profile suggests that it may also possess anti-inflammatory and analgesic properties. This is particularly relevant in the context of developing new treatments for chronic inflammatory diseases.

Agricultural Applications

Fungicide Development
In agriculture, this compound is being explored as a potential fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases.

Case Study: Crop Protection
A field trial was conducted to assess the efficacy of this compound as a fungicide on wheat crops affected by Fusarium graminearum. Results indicated that the application of this compound reduced disease incidence by 60%, showcasing its potential for agricultural use .

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. The thiol group can also form covalent bonds with protein thiols, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-chlorophenyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 4-position of the triazole ring influences its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Biological Activity

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3SC_{10}H_{10}ClN_3S, with a molecular weight of approximately 229.72 g/mol. The compound features a triazole ring substituted with a chlorophenyl group and an ethyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound involves several steps including the reaction of appropriate precursors under controlled conditions. The process typically yields derivatives that can be further modified to enhance their biological properties. For instance, studies have reported the successful synthesis of alkyl derivatives that exhibit improved pharmacological profiles .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds demonstrate significant antimicrobial properties. In a study evaluating various S-substituted derivatives, it was found that compounds similar to this compound exhibited activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for effective compounds .

Anti-inflammatory Activity

Molecular docking studies have highlighted the potential anti-inflammatory effects of triazole derivatives by targeting cyclooxygenases (COX). Specifically, compounds derived from this compound were shown to selectively inhibit COX-1 over COX-2. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects associated with COX-2 inhibition .

Anticancer Properties

The anticancer potential of triazole derivatives has also been explored. Compounds similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant anti-proliferative activity, with IC50 values often below 25 μM for certain derivatives . This suggests that structural modifications can enhance the efficacy against cancer cells.

Case Studies and Research Findings

StudyFocusKey Findings
Study A Antimicrobial ActivityMIC values between 31.25 - 62.5 μg/mL against bacterial strains .
Study B Anti-inflammatory ActivitySelective inhibition of COX-1; potential for reduced side effects compared to COX-2 inhibitors .
Study C Anticancer ActivitySignificant anti-proliferative effects on MCF-7 and HepG2 cell lines; IC50 < 25 μM for several derivatives .

Q & A

Q. What are the standard synthetic routes for 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and what reaction conditions optimize yield?

The compound is typically synthesized via cyclization reactions of thiosemicarbazide precursors. Key steps include:

  • Reagent selection : Using sodium hydroxide (NaOH) under reflux (3–6 hours) or ethanol as a solvent at elevated temperatures (70–80°C) to promote cyclization .
  • Substituent introduction : The 2-chlorophenyl group is introduced via nucleophilic substitution, while the ethyl group at the 4-position is incorporated through alkylation of intermediate triazoles .
  • Yield optimization : Heating under reflux with NaOH achieves higher yields (65–78%) compared to room-temperature reactions (45–55%) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl CH2 at δ 1.2–1.5 ppm) and carbon signals to confirm substituent positions .
  • IR spectroscopy : Detect characteristic peaks for S-H (~2550 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content) with <0.3% deviation from theoretical values .
  • HPLC/LC-MS : Assess purity (>95%) and identify byproducts using reverse-phase columns (C18) and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s solubility and stability in different solvents?

  • Solubility profiling : Test in polar (DMSO, ethanol) vs. nonpolar solvents (dichloromethane). Studies show higher solubility in DMSO due to hydrogen bonding with the thiol group .
  • Stability assays : Use differential scanning calorimetry (DSC) to monitor thermal decomposition (>200°C) and UV-Vis spectroscopy to detect oxidative degradation in aqueous buffers (pH 7.4) over 48 hours .

Q. What computational approaches are used to predict the pharmacological activity of this triazole-thiol derivative?

  • PASS Online : Predicts antimicrobial and antifungal activity by comparing structural motifs to known bioactive compounds (Pa > 0.7 indicates high probability) .
  • Molecular docking : Simulate binding to targets like fungal CYP51 (docking score ≤−8.5 kcal/mol suggests strong inhibition). ADME analysis further evaluates drug-likeness (e.g., Lipinski’s Rule compliance) .

Q. How do variations in substituent groups (e.g., ethyl vs. phenyl at the 4-position) impact the compound’s reactivity and biological activity?

  • Reactivity : Ethyl groups enhance nucleophilicity at the thiol position, facilitating S-alkylation, while bulky aryl groups (e.g., phenyl) sterically hinder reactions .
  • Biological activity : Ethyl derivatives show improved logP values (2.1–2.5) for membrane permeability, whereas phenyl analogs exhibit stronger π-π stacking with enzyme active sites (IC50: 12–18 µM vs. 25–30 µM for ethyl) .

Q. What strategies can mitigate byproduct formation during the alkylation of the triazole-thiol moiety?

  • Catalyst optimization : Use bleaching earth clay (pH 12.5) in PEG-400 to reduce side reactions (byproduct yield <5%) .
  • Temperature control : Maintain 70–80°C during alkylation to balance reaction rate and selectivity .

Q. How do researchers validate the selectivity of this compound in target-binding assays, and what controls are necessary?

  • Competitive binding assays : Co-incubate with known inhibitors (e.g., fluconazole for CYP51) to measure IC50 shifts .
  • Negative controls : Use triazole derivatives lacking the thiol group to confirm the critical role of the -SH moiety in activity .

Data Contradictions and Resolution

Example : Discrepancies in reported antimicrobial activity (MIC: 8–32 µg/mL) may arise from:

  • Strain variability : Test against standardized ATCC strains (e.g., Candida albicans ATCC 90028) .
  • Assay conditions : Standardize broth microdilution methods (CLSI guidelines) and solvent controls (DMSO ≤1% v/v) .

Key Methodological Recommendations

  • Synthesis : Prioritize NaOH-mediated cyclization under reflux for higher yields .
  • Characterization : Combine NMR, IR, and LC-MS for structural validation .
  • Activity prediction : Integrate PASS and docking to prioritize compounds for in vitro testing .

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